8Br-ATP sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoadenosine 5’-triphosphate sodium salt, commonly referred to as 8Br-ATP sodium salt, is a modified form of adenosine triphosphate (ATP). It is an ATP analogue where a bromine atom is substituted at the 8th position of the adenine ring. This compound is widely used in biochemical and physiological research due to its ability to mimic ATP while providing unique properties that facilitate the study of ATP-dependent processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8Br-ATP sodium salt typically involves the bromination of adenosine triphosphate. The process begins with the preparation of 8-bromoadenosine, which is then phosphorylated to yield 8Br-ATP. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an aqueous medium under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications. The compound is typically supplied as an aqueous solution of the sodium salt to enhance its stability and ease of use.
Chemical Reactions Analysis
Types of Reactions
8Br-ATP sodium salt undergoes various chemical reactions, including:
Hydrolysis: Similar to ATP, 8Br-ATP can be hydrolyzed to 8Br-ADP and 8Br-AMP, releasing energy in the process.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes such as ATPases.
Phosphorylation: Requires kinases and specific substrates.
Substitution: Involves nucleophiles and appropriate solvents.
Major Products Formed
Hydrolysis: 8Br-ADP, 8Br-AMP, and inorganic phosphate.
Phosphorylation: Phosphorylated substrates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8Br-ATP sodium salt is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tool to study ATP-dependent reactions and enzyme kinetics.
Biology: Employed in receptor mapping studies to understand the interaction of ATP with its receptors.
Medicine: Investigated for its potential therapeutic applications in modulating ATP-dependent pathways.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
8Br-ATP sodium salt exerts its effects by mimicking the natural ATP molecule. It interacts with ATP-binding proteins and enzymes, participating in ATP-dependent processes such as phosphorylation and energy transfer. The bromine substitution at the 8th position alters the molecule’s properties, allowing researchers to study the effects of this modification on ATP’s biological functions.
Comparison with Similar Compounds
8Br-ATP sodium salt is compared with other ATP analogues such as:
8-Azido-ATP: Contains an azido group at the 8th position, used for photoaffinity labeling.
8-Chloro-ATP: Contains a chlorine atom at the 8th position, used in similar studies as 8Br-ATP.
2’,3’-O-(2,4,6-Trinitrophenyl)-ATP: Contains a trinitrophenyl group, used to study ATP-binding sites.
The uniqueness of this compound lies in its ability to provide insights into the structural and functional aspects of ATP-dependent processes, making it a valuable tool in various research fields.
Properties
CAS No. |
81035-56-5 |
---|---|
Molecular Formula |
C10H14BrN5NaO13P3 |
Molecular Weight |
608.06 g/mol |
IUPAC Name |
sodium;(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/C10H14BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q-1;+1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
FFFZQIYILZCXKG-GWTDSMLYSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.